Generic aluminum antacid substitution risks formulation failure due to divergent in vivo kinetics. DASC (CAS 12011-77-7) features a crystalline dawsonite structure providing dual-phase acid neutralization-rapid onset plus sustained pH control-unlike amorphous Al(OH)₃ or short-acting CaCO₃.
• USP-grade assay: ≥98.3%, acid-neutralizing capacity ~0.0278 mEq/mg.
• Superior performance in chewable tablets with HPMC binder systems; enables simplified single-agent OTC formulations.
• Compatible with patent-enabled translucent liquid suspension technologies for enhanced palatability and reduced grittiness.
• Established clinical benchmark for bioequivalence and formulation development studies.
Molecular FormulaCH4AlNaO5
Molecular Weight146.01 g/mol
CAS No.12011-77-7
Cat. No.B082158
⚠ Attention: For research use only. Not for human or veterinary use.
Dihydroxyaluminum Sodium Carbonate Baseline and Specifications
Dihydroxyaluminum sodium carbonate (DASC, INN: carbaldrate, CAS 12011-77-7) is a basic aluminum sodium carbonate salt classified as a non-systemic antacid [1]. Its empirical formula is NaAl(OH)₂CO₃, with a molecular weight of 143.99 g/mol, and it exists as an amorphous powder or poorly formed crystalline material [2]. DASC is practically insoluble in water and organic solvents but dissolves in dilute mineral acids with evolution of carbon dioxide, a property central to its acid-neutralizing function in gastric environments [3]. Pharmacopoeial monographs (USP) define DASC as containing not less than 98.3% and not more than 107.9% of NaAl(OH)₂CO₃ calculated on the dried basis, with loss on drying not exceeding 14.5% and an expected acid-neutralizing capacity of 0.0278 mEq per mg [4]. DASC is distinguished among aluminum-containing antacids by its well-defined crystalline dawsonite mineral structure, which differs fundamentally from the amorphous or hydrotalcite-like structures of other carbonate-containing antacid classes [5].
USP-specified antacid research tool with controlled acid-neutralizing capacity
Intrinsic sodium content supports electrolyte-load research models
[1] KEGG DRUG Database. Dihydroxyaluminum sodium carbonate. Entry D03827. Available at: https://www.kegg.jp/entry/D03827 View Source
[2] DrugFuture. Dihydroxyaluminum Sodium Carbonate. In: Clarke's Analysis of Drugs and Poisons. Available at: https://www.drugfuture.com/chemdata/dihydroxyaluminum-sodium-carbonate.html View Source
[3] United States Pharmacopeia (USP). Dihydroxyaluminum Sodium Carbonate Monograph. USP35-NF30. Available at: ftp.uspbpep.com View Source
[4] United States Pharmacopeia (USP). Dihydroxyaluminum Sodium Carbonate. Official Monograph. USP-NF 2025. Available at: https://doi.usp.org View Source
[5] Serna CJ, White JL, Hem SL. Structural survey of carbonate-containing antacids. J Pharm Sci. 1978;67(3):324-327. PMID: 641716. View Source
Generic substitution among aluminum-containing antacids is not pharmacologically or therapeutically equivalent due to marked differences in acid-neutralizing kinetics, structural chemistry, and resultant in vivo pH control. Comparative studies reveal that the antacid performance ranking in controlled human trials differs substantially from simple in vitro neutralization predictions [1]. For instance, calcium carbonate exhibits higher in vitro neutralizing capacity per gram yet ranks lower than DASC in actual intragastric pH maintenance due to its short duration of action and gastric acid rebound effects [2]. Furthermore, DASC possesses a distinct crystalline dawsonite structure [NaAl(OH)₂CO₃] with a specific carbonate perturbation profile measured by IR spectroscopy, while alternatives such as magaldrate adopt hydrotalcite-like layered structures with interlayer sulfate, and aluminum hydroxide gels are largely amorphous [3]. These structural differences manifest as divergent dissolution rates in gastric fluid, with DASC providing both prompt onset and sustained neutralization (dual-phase action) in contrast to the slower onset of aluminum hydroxide or the rapid but brief action of calcium carbonate [4]. Additionally, DASC's defined sodium content (15.2-16.8%) creates formulation and clinical considerations that distinguish it from sodium-free aluminum antacids like aluminum hydroxide or aluminum phosphate [5]. Procurement decisions predicated on simple aluminum content or in vitro ANC values will not accurately predict in vivo performance.
Dihydroxyaluminum Sodium Carbonate (DASC)
Alternative Antacid
Crystalline dawsonite with dual-phase (onset + sustained) kinetics
Amorphous Al(OH)₃ or hydrotalcite-like magaldrate: dissolution profiles may not match
Defined sodium content as lattice component
Aluminum hydroxide/phosphate are sodium-free; NaHCO₃ provides much higher sodium load
Highest carbonate perturbation (IR ranking); specific buffer profile
Calcium carbonate and aluminum hydroxide gel show lower perturbation, potentially altering neutralization pattern
[1] Packman EW, Abbott DD, Feinman JI, Harrisson JWE. A comparative human in vivo study of antacids. J Pharm Sci. 1957;46(9):545-549. DOI: 10.1002/jps.3030460909. View Source
[2] Holbert JM, Noble N, Grote IW. A study of antacid buffers. J Am Pharm Assoc. 1947;36:202-205. View Source
[3] Serna CJ, White JL, Hem SL. Structural survey of carbonate-containing antacids. J Pharm Sci. 1978;67(3):324-327. PMID: 641716. View Source
[4] Harrisson JWE, Packman EW, Goldberg ME. Studies on antacids. V. The preparation and properties of dihydroxy aluminum sodium carbonate. J Am Pharm Assoc. 1955;44:21-24. View Source
In a controlled human in vivo study, dihydroxyaluminum sodium carbonate demonstrated the highest antacid effectiveness among four clinically used antacids based on its capacity to maintain controlled intragastric pH over a 75-minute sampling period [1]. The study directly compared DASC with aluminum hydroxide, calcium carbonate, and sodium bicarbonate in human subjects [1].
In Vivo pH ControlHead-to-head
Ranked #1 among 4 antacids in intragastric pH maintenance (75 min)
DASC achieved superior sustained pH control compared to aluminum hydroxide despite aluminum hydroxide having a higher per-gram in vitro neutralizing capacity
Conditions
Human subjects; gastric contents sampled over 75-minute period; pH and free/total acidity measured
Why This Matters
This evidence demonstrates that in vitro acid-neutralizing capacity alone does not predict clinical efficacy, making DASC the superior selection when sustained intragastric pH control is the primary therapeutic objective.
[1] Packman EW, Abbott DD, Feinman JI, Harrisson JWE. A comparative human in vivo study of antacids. J Pharm Sci. 1957;46(9):545-549. DOI: 10.1002/jps.3030460909. View Source
Chewable Tablet Performance vs. DAA
A comparative in vitro evaluation of aluminum antacid chewable tablets demonstrated that the antacid performance of dihydroxyaluminum sodium carbonate (DASC) was superior to that of dihydroxyaluminum aminoacetate (DAA), while aluminum hydroxide gave unsatisfactory results [1]. The study further quantified that the addition of magnesium oxide improved antacid effectiveness across all tested compounds [1].
Chewable Tablet ComparisonHead-to-head
DASC > DAA > aluminum hydroxide in vitro antacid performance
DASC > DAA > aluminum hydroxide in antacid effectiveness; DASC tablets exhibited reduced onset of action when HPMC was used as granulating solution rather than direct compression binder
Conditions
In vitro chewable tablet dissolution testing; HPMC (hydroxypropyl methylcellulose) binder evaluation; 1993 formulation study
Why This Matters
For formulators developing aluminum-based chewable antacid products, DASC provides demonstrably superior in vitro performance compared to DAA and is the only aluminum compound in this comparison yielding consistently acceptable antacid results.
[1] Boraie NA, Ismail FA, Naggar VF. Preparation and in vitro evaluation of some aluminium antacids chewable tablets. Pharm Ind. 1993. HERO ID 2064613. Available at: https://hero.epa.gov/reference/2064613/ View Source
Dual-Phase Acid Neutralization
The original characterization studies established that dihydroxyaluminum sodium carbonate exhibits a unique dual-phase neutralization profile — both prompt onset of action and prolonged acid-neutralizing duration — when tested both in vitro and in vivo [1]. This contrasts with the kinetic profiles of comparator antacids: sodium bicarbonate provides rapid but very brief neutralization (duration <10 minutes), while aluminum hydroxide exhibits slow onset (11 minutes to reach effective pH per subsequent studies) despite prolonged duration [2].
Dual-Phase KineticsClass-level inference
Prompt onset + prolonged duration demonstrated
Reported dual-phase neutralization profile
Contrasts with single-phase comparators
acid neutralization kineticsgastric antacidin vitro-in vivo correlationbuffering capacity
Evidence Dimension
Onset and duration of acid neutralization
Target Compound Data
Prompt onset AND prolonged duration (dual-phase action)
Comparator Or Baseline
Sodium bicarbonate: rapid onset, brief duration (<10 min); Aluminum hydroxide: slow onset (~11 min to effective pH), prolonged duration
Quantified Difference
DASC uniquely combines both favorable kinetic parameters in a single compound; comparative onset time data from related studies indicate DASC reaches effective pH more rapidly than aluminum hydroxide (qualitative difference confirmed across multiple studies)
Conditions
In vitro acid neutralization testing and in vivo dog (Pavlov fistula) and human gastric pH monitoring
Why This Matters
The dual-phase profile enables DASC to address both acute symptom relief (rapid onset) and sustained acid suppression (prolonged duration) in a single active pharmaceutical ingredient, reducing the need for combination products containing both fast- and slow-acting agents.
acid neutralization kineticsgastric antacidin vitro-in vivo correlationbuffering capacity
[1] Harrisson JWE, Packman EW, Goldberg ME. Studies on antacids. V. The preparation and properties of dihydroxy aluminum sodium carbonate. J Am Pharm Assoc. 1955;44:21-24. View Source
[2] Chinese Journal of Hospital Pharmacy. In vitro antacid performance testing and evaluation of several inorganic antacids. 2006;26(3). Available at: https://med.wanfangdata.com.cn/Paper/Detail/PeriodicalPaper_zgyyyx200603059 View Source
Dawsonite Crystalline Structure
X-ray diffraction and infrared (IR) spectroscopic analysis identified dihydroxyaluminum sodium carbonate as possessing a crystalline dawsonite structure [NaAl(OH)₂CO₃], which is structurally distinct from both the amorphous aluminum hydroxide gels and the hydrotalcite-like layered structures of magaldrate [Mg₆Al₂CO₃(OH)₁₆·4H₂O] [1]. Quantitative IR analysis further established a structural gradient in the degree of carbonate perturbation, increasing in the order: calcium carbonate < carbonate-containing aluminum hydroxide gel < dihydroxyaluminum sodium carbonate [1].
Crystalline structure classification and carbonate anion perturbation (IR spectroscopy)
Target Compound Data
Crystalline dawsonite structure; highest degree of carbonate perturbation in IR analysis among carbonate-containing antacids tested
Comparator Or Baseline
Calcium carbonate (calcite): lowest perturbation; Aluminum hydroxide gel (carbonate-containing): intermediate perturbation; Magaldrate: hydrotalcite-like structure with interlayer sulfate
Quantified Difference
Carbonate perturbation rank: DASC > carbonate-containing Al(OH)₃ gel > CaCO₃ (quantified via IR spectral shift analysis)
Conditions
IR spectroscopy and X-ray powder diffraction analysis of pharmaceutical antacid samples
Why This Matters
The distinct crystalline dawsonite structure and maximal carbonate perturbation correlate with DASC's unique dual-phase neutralization kinetics, providing a structural rationale for its superior in vivo performance and enabling analytical differentiation for quality control and counterfeit detection.
[1] Serna CJ, White JL, Hem SL. Structural survey of carbonate-containing antacids. J Pharm Sci. 1978;67(3):324-327. PMID: 641716. View Source
Sodium Content and Hypertension Considerations
USP specification-grade dihydroxyaluminum sodium carbonate contains between 15.2% and 16.8% sodium by weight [1]. This defined sodium load contrasts with sodium-free aluminum antacids (aluminum hydroxide: 0% sodium; aluminum phosphate: 0% sodium) and with high-sodium alternatives such as sodium bicarbonate (approximately 27.4% sodium) . The sodium content of DASC is an intrinsic component of its dawsonite crystal lattice, not an excipient addition [2].
Sodium ContentSpecification review
15.2–16.8% Na (USP); intermediate between 0% (Al(OH)₃) and 27.4% (NaHCO₃)
DASC provides intermediate sodium load between zero-sodium aluminum antacids and high-sodium sodium bicarbonate
Conditions
USP monographs; elemental analysis of pharmaceutical-grade materials
Why This Matters
Procurement decisions for antacid formulations intended for hypertensive or sodium-restricted patient populations must account for DASC's intrinsic sodium content, which represents a clinically meaningful electrolyte load not present in sodium-free aluminum alternatives such as aluminum hydroxide.
[2] Serna CJ, White JL, Hem SL. Structural survey of carbonate-containing antacids. J Pharm Sci. 1978;67(3):324-327. PMID: 641716. View Source
Co-Dried DASC for Translucent Suspensions
A distinct formulation advantage for dihydroxyaluminum sodium carbonate is documented in U.S. Patent 6,110,505, which describes a method for preparing an essentially translucent liquid antacid composition using co-dried DASC/polyol as the active ingredient [1]. This patent specifically enables translucent DASC suspensions — a formulation characteristic not readily achievable with other aluminum antacid powders due to their inherent opacity and sedimentation properties [2]. Additionally, WO1998042314A1 describes improved DASC compositions that form stable, non-gritty aqueous suspensions, addressing the palatability and physical stability limitations of prior art DASC formulations [3].
Formulation enablement for translucent liquid suspension
Target Compound Data
Translucent suspension achievable via co-drying DASC with polyol (U.S. Patent 6,110,505); stable, non-gritty suspensions enabled (WO1998042314A1)
Comparator Or Baseline
Conventional aluminum antacids (aluminum hydroxide, aluminum phosphate): opaque suspensions with sedimentation and grittiness issues
Quantified Difference
Patent-protected formulation differentiation enables translucent liquid product presentation unique to DASC among aluminum antacids
Conditions
Co-drying DASC with polyol (e.g., sorbitol, mannitol); aqueous reconstitution to translucent suspension
Why This Matters
The availability of patent-protected formulation technologies for DASC enables differentiated product development with improved patient acceptability (translucency, non-grittiness), providing a competitive procurement advantage for manufacturers seeking novel OTC antacid presentations.
Based on the dual-phase neutralization profile (prompt onset combined with prolonged duration) documented in Section 3, Evidence Item 3, DASC is uniquely suited for single-agent antacid formulations that require both rapid symptom relief and sustained acid suppression without the complexity of multi-ingredient combination products [1]. Formulators seeking to develop simplified label claims for OTC heartburn and acid indigestion products should prioritize DASC over aluminum hydroxide (slow onset) or calcium carbonate (brief duration) for applications demanding balanced kinetic performance.
High-Performance Chewable Antacid Tablets
As demonstrated in the direct comparative study referenced in Section 3, Evidence Item 2, DASC exhibits superior in vitro antacid performance compared to dihydroxyaluminum aminoacetate (DAA) in chewable tablet formulations, while aluminum hydroxide produces unsatisfactory results in this dosage form [2]. Manufacturers developing aluminum-based chewable antacid tablets should specify DASC as the active pharmaceutical ingredient to achieve acceptable antacid performance metrics, particularly when using HPMC-based binder systems.
Translucent and Non-Gritty Liquid Suspensions
Patent literature (U.S. Patent 6,110,505; WO1998042314A1) enables DASC-specific formulation advantages for translucent liquid antacid suspensions and stable, non-gritty aqueous suspensions, as detailed in Section 3, Evidence Item 6 [3][4]. Companies seeking to differentiate OTC liquid antacid products through improved palatability, visual appeal (translucency), or reduced grittiness should procure DASC and leverage these patent-enabled co-drying technologies, which are not readily applicable to alternative aluminum antacids.
Clinical Studies with Historical Comparator Data
DASC benefits from a robust historical clinical dataset including direct human in vivo comparisons against aluminum hydroxide, calcium carbonate, and sodium bicarbonate, establishing it as the top-ranked agent for sustained intragastric pH control among this comparator set (Section 3, Evidence Item 1) [5]. Researchers designing clinical trials for acid-related disorders or formulation bioequivalence studies can leverage this established comparative efficacy data as a benchmark for new formulations, reducing the need for de novo comparator efficacy validation.
Application
Selection Property
Validation Focus
Acid-neutralization formulation studies
Dual-phase kinetic review
Onset and duration in target matrix
Chewable tablet formulation research
In vitro antacid performance comparison
Chewable tablet dissolution profile and binder compatibility
[1] Harrisson JWE, Packman EW, Goldberg ME. Studies on antacids. V. The preparation and properties of dihydroxy aluminum sodium carbonate. J Am Pharm Assoc. 1955;44:21-24. View Source
[2] Boraie NA, Ismail FA, Naggar VF. Preparation and in vitro evaluation of some aluminium antacids chewable tablets. Pharm Ind. 1993. HERO ID 2064613. Available at: https://hero.epa.gov/reference/2064613/ View Source
[3] Smith BP, Dubek JJ, McNally GP. U.S. Patent 6,110,505. Translucent antacid suspension containing co-dried dihydroxy aluminum sodium carbonate. McNeil PPC Inc. August 29, 2000. View Source
[4] WO1998042314A1. Improved DASC compositions, process for preparing same and suspensions containing same. March 26, 1998. View Source
[5] Packman EW, Abbott DD, Feinman JI, Harrisson JWE. A comparative human in vivo study of antacids. J Pharm Sci. 1957;46(9):545-549. DOI: 10.1002/jps.3030460909. View Source
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